6-Amino-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-Amino-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring
Scientific Research Applications
6-Amino-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Quinoline derivatives, including “6-Amino-4-hydroxyquinoline-3-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for “this compound” could involve further exploration of its therapeutic potential and the development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the reaction of anthranilic acid with suitable aldehydes or ketones under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and a nucleophile under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the quinoline ring allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyquinoline-3-carboxylic acid
- 6-Aminoquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Uniqueness
6-Amino-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-amino-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZRZJHULDLTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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